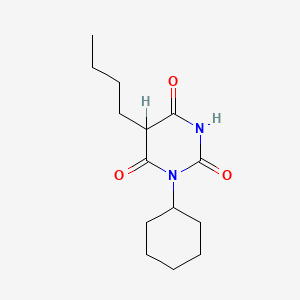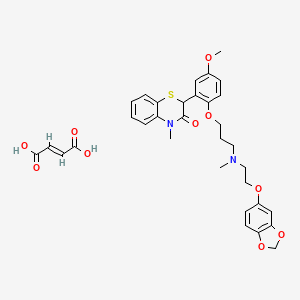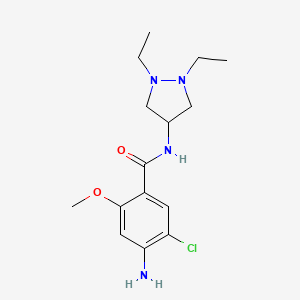
ピリドスタチン
概要
説明
Pyridostatin is a synthetic small molecule known for its ability to stabilize G-quadruplex structures in nucleic acids. G-quadruplexes are secondary structures formed by guanine-rich sequences in DNA and RNA.
作用機序
Pyridostatin exerts its effects by binding to G-quadruplex structures in nucleic acids. These structures are formed by the stacking of guanine tetrads, stabilized by Hoogsteen hydrogen bonds. Pyridostatin’s planar aromatic structure allows it to intercalate between the guanine tetrads, stabilizing the G-quadruplex and preventing its unwinding by DNA and RNA polymerases .
The stabilization of G-quadruplexes by pyridostatin can lead to the inhibition of telomerase activity, disruption of gene expression, and induction of DNA damage responses. These effects collectively contribute to the compound’s anticancer properties .
実験室実験の利点と制限
The advantages of using pyridostatin in lab experiments include its ability to target G-quadruplex DNA structures and its versatility in a variety of applications. However, the synthesis method is complex and requires expertise in organic chemistry. Additionally, pyridostatin has limited solubility in aqueous solutions, which can limit its use in certain applications.
将来の方向性
There are many future directions for research on pyridostatin. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of new applications for pyridostatin, such as in the development of new nanomaterials. Additionally, research could focus on the optimization of pyridostatin for specific applications, such as cancer treatment or gene regulation. Finally, research could explore the potential use of pyridostatin in combination with other drugs or therapies.
科学的研究の応用
Pyridostatin has a wide range of scientific research applications:
Chemistry: In chemistry, pyridostatin is used as a tool to study the formation and stabilization of G-quadruplex structures. It helps researchers understand the biophysical properties of these structures and their role in genomic stability .
Biology: In biological research, pyridostatin is employed to investigate the role of G-quadruplexes in gene regulation, DNA replication, and cellular senescence. It has been shown to induce telomere dysfunction and inhibit the proliferation of cancer cells .
Medicine: Pyridostatin has potential therapeutic applications in cancer treatment. By stabilizing G-quadruplexes in the promoters of oncogenes, it can inhibit the expression of these genes and suppress tumor growth. Additionally, it has been explored as a sensitizer for chemotherapy, enhancing the efficacy of existing anticancer drugs .
Industry: In the pharmaceutical industry, pyridostatin is being investigated for its potential to develop novel anticancer therapies. Its ability to target specific DNA structures makes it a promising candidate for drug development .
Safety and Hazards
Pyridostatin is used for research purposes only and is not intended for human, veterinary diagnostic or therapeutic use . It is recommended to handle it with care and follow safety guidelines provided in the safety data sheet .
Relevant Papers Several papers have been published on Pyridostatin, discussing its role in antiviral therapy , its interaction with G-quadruplex DNA , and its potential in promoting DNA damage . These papers provide valuable insights into the properties and potential applications of Pyridostatin.
生化学分析
Biochemical Properties
Pyridostatin mainly acts on nucleotide chains and can sustain the loading forces produced by DNA and RNA polymerases . Thus, DNA or RNA polymerases cannot open G4s, which as a consequence causes DNA double-strand breaks (DSBs) . It has been rationally designed on the structural features shared by known G4-binding ligands .
Cellular Effects
Pyridostatin significantly downregulates certain proteins but upregulates others in HeLa cancer cells . The downregulated proteins consequently upregulate other proteins to activate cyclin and cell cycle regulation . Importantly, SUB1, which encodes human positive cofactor and DNA lesion sensor PC4, was downregulated by 4.76-fold .
Molecular Mechanism
The molecular mechanism of Pyridostatin involves its action as a G4 inducer and stabilizer . It acts on nucleotide chains and can sustain the loading forces produced by DNA and RNA polymerases . Thus, DNA or RNA polymerases cannot open G4s, which as a consequence causes DNA DSBs .
Temporal Effects in Laboratory Settings
It has been shown that Pyridostatin can significantly downregulate certain proteins but upregulate others in HeLa cancer cells .
Metabolic Pathways
It is known that Pyridostatin is a G4 inducer and stabilizer , suggesting that it may be involved in the regulation of gene expression.
Subcellular Localization
It is known that Pyridostatin is a G4 inducer and stabilizer , suggesting that it may be localized in the nucleus where it can interact with DNA.
準備方法
Synthetic Routes and Reaction Conditions: Pyridostatin and its analogues are synthesized using a series of chemical reactions. One common method involves the reaction of 2,6-diaminopyridine with various aromatic aldehydes under specific conditions to form the desired product. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like p-toluenesulfonic acid. The reaction mixture is heated to facilitate the formation of pyridostatin .
Industrial Production Methods: Industrial production of pyridostatin involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: Pyridostatin primarily undergoes interactions with nucleic acids, particularly G-quadruplex structures. It does not typically participate in traditional chemical reactions like oxidation, reduction, or substitution. Instead, its primary mode of action involves binding to and stabilizing G-quadruplexes .
Common Reagents and Conditions: The stabilization of G-quadruplexes by pyridostatin often requires physiological conditions, including the presence of monovalent cations like potassium or sodium, which are essential for the formation and stability of G-quadruplex structures .
Major Products Formed: The major outcome of pyridostatin’s interaction with G-quadruplexes is the stabilization of these structures, which can lead to the inhibition of telomerase activity and the disruption of gene expression in cancer cells .
類似化合物との比較
Pyridostatin is part of a broader class of G-quadruplex stabilizing agents. Similar compounds include:
BRACO-19: Another potent G-quadruplex stabilizer with a different binding mode compared to pyridostatin.
Quinoline-based ligands: These compounds share structural similarities with pyridostatin and exhibit high selectivity for G-quadruplex structures.
Uniqueness of Pyridostatin: Pyridostatin’s unique feature lies in its high selectivity for G-quadruplex structures over double-stranded DNA. This selectivity is attributed to its specific binding interactions and structural flexibility, making it a valuable tool for studying G-quadruplex biology and developing targeted therapies .
特性
IUPAC Name |
4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N8O5/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHSATQVJCTKEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of Pyridostatin?
A1: Pyridostatin exhibits high specificity for G-quadruplexes (G4s), a non-canonical secondary structure formed by guanine-rich DNA or RNA sequences. [, , , , , , , , , , , , ]
Q2: How does Pyridostatin interact with G-quadruplexes?
A2: Pyridostatin binds to G4s through a combination of π-π stacking interactions between its aromatic rings and the guanine tetrads, as well as hydrogen bonding and electrostatic interactions between its aliphatic amine side chains and the phosphate backbone of the DNA or RNA. [, ] This binding stabilizes the G4 structure, interfering with its normal biological functions. [, , , ]
Q3: What are the downstream consequences of Pyridostatin binding to G-quadruplexes in cells?
A3: Pyridostatin binding to G4s can disrupt a variety of cellular processes, depending on the location and function of the targeted G4. These effects include:
- Inhibition of Telomerase Activity: Pyridostatin can bind to telomeric G4s, inhibiting the activity of telomerase, an enzyme essential for maintaining telomere length in cancer cells. [, , , ]
- Induction of DNA Damage: By interfering with DNA replication and repair processes, Pyridostatin can induce DNA double-strand breaks (DSBs), leading to genomic instability and cell death. [, , , , , , , , ]
- Modulation of Gene Expression: Pyridostatin can influence gene expression by binding to G4s located in promoter regions or within gene bodies, affecting transcription and potentially leading to changes in protein levels. [, , , , ]
- Inhibition of Viral Replication: Recent research suggests that Pyridostatin can inhibit the replication of certain viruses, such as rhinoviruses and enteroviruses, by targeting G4s within their RNA genomes. [, ]
Q4: How does Pyridostatin affect the innate immune response in cancer cells?
A4: Pyridostatin has been shown to induce the formation of micronuclei, fragments of chromosomes not incorporated into daughter cells during cell division. These micronuclei can then trigger the cGAS/STING pathway, a key component of the innate immune response, leading to the production of type I interferons and activation of other immune-related genes. [, , ]
Q5: What is the molecular formula and weight of Pyridostatin?
A5: The molecular formula for Pyridostatin is C26H27N7O2, and its molecular weight is 473.55 g/mol.
Q6: Is there spectroscopic data available for Pyridostatin?
A6: Yes, various spectroscopic techniques have been used to characterize Pyridostatin and its interactions with G4s. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure of Pyridostatin bound to G4s. []
- Circular Dichroism (CD) Spectroscopy: Employed to study the conformational changes induced in G4s upon Pyridostatin binding. [, ]
- Fluorescence Spectroscopy: Used to investigate the binding affinity and stoichiometry of Pyridostatin with G4s. [, ]
- Ultraviolet Resonance Raman (UVRR) Spectroscopy: Provides detailed information about the specific chemical groups involved in the interaction between Pyridostatin and G4s. []
Q7: Have computational methods been employed to study Pyridostatin and its interactions with G-quadruplexes?
A7: Yes, computational chemistry and modeling techniques have played a significant role in understanding the binding mode, affinity, and selectivity of Pyridostatin towards G4s. These methods include:
- Molecular Docking: Used to predict the binding pose and interactions of Pyridostatin within the G4 structure. [, ]
- Molecular Dynamics (MD) Simulations: Provide insights into the dynamic behavior of Pyridostatin-G4 complexes and the stability of these interactions over time. []
- Quantitative Structure-Activity Relationship (QSAR) Studies: Used to correlate the structural features of Pyridostatin and its analogs with their biological activity, providing guidance for the design of more potent and selective G4 binders. [, ]
Q8: How do structural modifications of Pyridostatin impact its activity and selectivity?
A8: SAR studies have been instrumental in understanding the key structural features of Pyridostatin that contribute to its G4 binding affinity and selectivity.
- Aromatic Core: The central pyridine ring and the two quinoline rings are essential for π-π stacking interactions with the G-tetrads. Modifications to these rings can significantly impact binding affinity. [, , ]
- Linker Length and Flexibility: The length and flexibility of the linkers connecting the aromatic rings to the central pyridine can affect the ability of Pyridostatin to adapt to different G4 conformations. Optimal linker length and flexibility are crucial for achieving high affinity and selectivity. [, , ]
- Side Chain Substituents: The amine side chains contribute to binding affinity through electrostatic interactions and hydrogen bonding with the DNA or RNA backbone. Modifications to these side chains can modulate the binding affinity and selectivity of Pyridostatin analogs. [, ]
Q9: What is known about the ADME properties of Pyridostatin?
A9: While detailed PK/PD studies are still limited, some research has provided insights into the ADME properties of Pyridostatin:
- Distribution: Pyridostatin has been shown to effectively target genomic loci associated with G4 binding proteins in cells, indicating successful cellular uptake and distribution. []
Q10: What evidence supports the efficacy of Pyridostatin in preclinical models?
A10: Preclinical studies have demonstrated promising anticancer activity of Pyridostatin in various in vitro and in vivo models:
- In Vitro Studies: Pyridostatin has shown potent cytotoxicity against a range of cancer cell lines, including those deficient in BRCA1/2 genes, which are involved in DNA repair. [, , , , , , ]
- Animal Models: In vivo studies using mouse models of cancer have demonstrated that Pyridostatin can inhibit tumor growth and improve survival. [, ]
Q11: Are there any known mechanisms of resistance to Pyridostatin?
A11: The emergence of resistance to anticancer agents is a major challenge. While specific resistance mechanisms to Pyridostatin have not been fully elucidated, potential mechanisms may involve:
Q12: Is there evidence for cross-resistance between Pyridostatin and other anticancer agents?
A12: Cross-resistance, where resistance to one drug confers resistance to other structurally or mechanistically related compounds, is a concern in cancer treatment. Limited data is available on cross-resistance with Pyridostatin. Research suggests that cells with increased expression of the DNA helicase BRIP1, involved in G4 unwinding, show resistance to both Pyridostatin and the G4 stabilizer TMPyP4, indicating a potential for cross-resistance among G4 ligands. []
Q13: What is the safety profile of Pyridostatin?
A13: While Pyridostatin has shown promising anticancer activity, thorough safety assessments are crucial before clinical translation. Further research is needed to fully elucidate the potential toxicity and long-term safety profile of Pyridostatin.
Q14: How does Pyridostatin research highlight the importance of cross-disciplinary collaboration?
A14: The development and characterization of Pyridostatin as a potential therapeutic agent exemplify the significance of cross-disciplinary research. This endeavor involves collaborations between:
- Chemistry and Medicinal Chemistry: Synthesis and structural optimization of Pyridostatin analogs with improved potency, selectivity, and pharmacological properties. [, , ]
- Molecular Biology and Genetics: Understanding the biological roles of G4s, identifying Pyridostatin targets, and elucidating its mechanisms of action. [, , , , , , ]
- Cell Biology and Biochemistry: Investigating the cellular effects of Pyridostatin, including its impact on DNA replication, repair, transcription, and cell signaling pathways. [, , , , , , , , , ]
- Computational Chemistry and Bioinformatics: Predicting G4 formation, modeling Pyridostatin-G4 interactions, and analyzing genomic data to identify potential therapeutic targets. [, , , , , ]
- Pharmacology and Toxicology: Evaluating the absorption, distribution, metabolism, excretion, and safety profile of Pyridostatin. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate](/img/structure/B1662741.png)





![5-O-(oxan-2-ylmethyl) 3-O-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1662752.png)


![N-[5-(4-fluorophenoxy)thiophen-2-yl]methanesulfonamide](/img/structure/B1662755.png)


![N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine](/img/structure/B1662760.png)